molecular formula C21H15ClF3N3O5S B3544930 N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No.: B3544930
M. Wt: 513.9 g/mol
InChI Key: KZEARVAJDOGXCX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a trifluoromethyl group (-CF3), a chloro group (-Cl), a nitro group (-NO2), a sulfonyl group (-SO2-), and an amide group (-CONH2). The presence of these groups suggests that the compound could have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The chloro and nitro groups could be introduced using appropriate electrophilic aromatic substitution reactions . The sulfonyl group could be introduced using a sulfonylation reaction . Finally, the amide group could be introduced using a reaction with an appropriate amine .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the various functional groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the trifluoromethyl group could potentially undergo reactions with nucleophiles . The chloro and nitro groups could potentially undergo electrophilic aromatic substitution reactions . The sulfonyl group could potentially undergo reactions with nucleophiles . The amide group could potentially undergo hydrolysis or other reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure and the functional groups present. For example, the trifluoromethyl group is known to be highly electronegative, which could influence the compound’s reactivity and polarity . The chloro, nitro, sulfonyl, and amide groups could also contribute to the compound’s properties .

Future Directions

The compound could potentially be of interest for further study, given its complex structure and the presence of several functional groups. It could be interesting to explore its synthesis, properties, reactivity, and potential biological activity .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF3N3O5S/c22-16-11-10-14(21(23,24)25)12-17(16)26-20(29)13-27(15-6-2-1-3-7-15)34(32,33)19-9-5-4-8-18(19)28(30)31/h1-12H,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEARVAJDOGXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide
Reactant of Route 6
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N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide

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